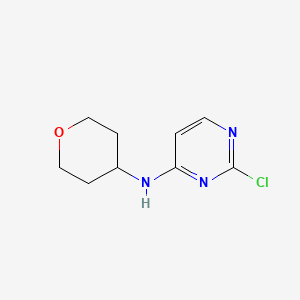
2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine: is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with tetrahydropyran and chlorinating agents . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products .
化学反応の分析
Types of Reactions: 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation Reactions: Formation of oxidized pyrimidine compounds.
Reduction Reactions: Formation of dihydropyrimidine derivatives.
科学的研究の応用
Chemistry: 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine is used as a building block in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding . Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its versatility and reactivity make it suitable for various industrial processes .
作用機序
The mechanism of action of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to active sites on enzymes, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
2-Chloro-4-pyrimidinamine: Similar in structure but lacks the tetrahydropyran ring.
N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine: Similar but without the chlorine atom.
2-Chloro-N-methylpyrimidin-4-amine: Similar but with a methyl group instead of the tetrahydropyran ring.
Uniqueness: 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine is unique due to the presence of both the chlorine atom and the tetrahydropyran ring, which confer distinct chemical properties and reactivity .
生物活性
2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine, with the molecular formula C9H12ClN3O and a molecular weight of 213.67 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by a chloro substituent and a tetrahydropyran ring attached to a pyrimidine core. Its unique structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H12ClN3O |
| Molecular Weight | 213.67 g/mol |
| CAS Number | 954229-31-3 |
| IUPAC Name | 2-chloro-N-(oxan-4-yl)pyrimidin-4-amine |
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It has been noted for its role in enzyme inhibition, particularly in pathways related to DNA repair mechanisms, which are crucial for maintaining genomic stability.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of DNA-dependent protein kinases (DNA-PK). This inhibition may disrupt the DNA damage response, leading to increased sensitivity of cancer cells to chemotherapeutic agents .
- Protein-Ligand Interactions : Its ability to bind to various proteins makes it a candidate for drug development targeting specific diseases.
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antitumor Activity : In vitro studies have demonstrated that this compound can enhance the cytotoxic effects of conventional chemotherapy agents when used in combination therapies .
- Antimicrobial Properties : Some studies suggest that it may possess antimicrobial activity, although further research is required to establish its efficacy against specific pathogens.
- Selectivity and Potency : A study highlighted the importance of structural modifications on the compound's selectivity towards various kinases, indicating that small changes can significantly impact biological activity .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on DNA-PK Inhibition :
-
Combination Therapy with Chemotherapeutics :
- Objective : To assess the synergistic effects when combined with doxorubicin.
- Methodology : Cell viability assays were conducted on treated cell lines.
- Results : The combination resulted in a notable decrease in cell viability compared to either agent alone, suggesting potential for use in combination therapies .
特性
IUPAC Name |
2-chloro-N-(oxan-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-4-1-8(13-9)12-7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRCEVOXEOAZEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














